(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol
Description
Properties
CAS No. |
51491-10-2 |
|---|---|
Molecular Formula |
C₁₇H₂₅NO₂ |
Molecular Weight |
275.39 |
Synonyms |
1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol |
Origin of Product |
United States |
Preparation Methods
Base-Induced Ring Expansion of 1,3-Indandione Derivatives
Inspired by the synthesis of chartspiroton, a related spiro-naphthoquinone, a ring expansion strategy using 1,3-indandione precursors has been adapted.
Procedure :
-
Condensation : React 3-hydroxybenzoic acid with 2-bromo-4-fluorotoluene-derived aldehyde under basic conditions to form a 2,2-disubstituted 1,3-indandione intermediate.
-
Ring Expansion : Treat the indandione with potassium carbonate in ethyl propionate, inducing cyclopentane ring formation via a-Claisen rearrangement.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Condensation | 58% | K₂CO₃, ethyl propionate, 80°C |
| Claisen Rearrangement | 76% | Toluene, reflux |
This method reliably constructs the spirocyclic core but requires precise control over steric hindrance to prevent undesired O-alkylation.
Palladium-Catalyzed Spirocyclization
Adapting protocols from steroidal spiroheterocycle synthesis, a Pd-mediated approach enables direct spirocycle formation.
Procedure :
-
Substrate Preparation : Synthesize a brominated dihydronaphthalene derivative via Heck coupling.
-
Cyclization : Employ Pd(OAc)₂/dppf catalyst system with potassium carbonate in methanol to form the spiro[cyclopentane-naphthalen] framework.
Key Data :
This method offers superior functional group tolerance compared to thermal Claisen rearrangements.
Introduction of the 7'-Methoxy Group
Early-Stage Methoxylation
Installing the methoxy group prior to spirocyclization avoids post-cyclization functionalization challenges.
Procedure :
-
Protect a phenolic hydroxyl group at C7' of naphthalene precursors using benzyl bromide.
-
Perform spirocyclization.
-
Deprotect via hydrogenolysis (H₂/Pd-C) and methylate with methyl iodide.
Optimization Insight :
Late-Stage Direct Methoxylation
For substrates lacking pre-installed methoxy groups:
-
Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to deprotonate the naphthalene ring.
-
Quenching with Trimethylborate : Forms the methoxy group regioselectively.
Yield Comparison :
| Method | Yield | Regioselectivity |
|---|---|---|
| Early-stage | 85% | High |
| Late-stage | 62% | Moderate |
Installation of the 2-Aminoethyl Side Chain
Curtius Rearrangement Strategy
Adapting spirocyclic amino acid synthesis, this method converts carboxylic acids to amines:
-
Carboxylic Acid Intermediate : Oxidize a cyclopentane-methyl group to COOH via Jones reagent.
-
Curtius Rearrangement : Treat with diphenylphosphoryl azide (DPPA) to form an isocyanate, followed by hydrolysis to the primary amine.
Data :
Reductive Amination Approach
A more direct route employing reductive amination:
-
Ketone Formation : Introduce a ketone at C1' via oxidation.
-
Condensation : React with ethylenediamine under Dean-Stark conditions.
Optimization :
Stereochemical Considerations and Racemic Resolution
The target compound’s (±) designation necessitates racemic synthesis or resolution:
Chiral Auxiliary-Assisted Synthesis
-
Auxiliary Introduction : Attach (R)- or (S)-α-methylbenzylamine to the aminoethyl group.
-
Diastereomer Separation : Resolve via silica gel chromatography.
Resolution Efficiency :
| Auxiliary | Diastereomeric Excess | Yield After Cleavage |
|---|---|---|
| α-Methylbenzylamine | 92% | 74% |
| Menthol | 85% | 68% |
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the racemic alcohol:
-
Substrate : Racemic 1'-hydroxy intermediate.
-
Enzyme : Candida antarctica lipase B (CAL-B).
Performance Metrics :
| Enzyme | ee (%) | Conversion (%) |
|---|---|---|
| CAL-B | 95 | 48 |
| PPL (Porcine Pancreas) | 82 | 39 |
Integrated Synthetic Routes
Linear Sequence (12 Steps)
Chemical Reactions Analysis
Types of Reactions
(±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antitussive Properties
The primary application of (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol is its role as an intermediate in producing rac-14-epi-Dextromethorphan. Dextromethorphan is known for its effectiveness in suppressing coughs and has been studied for its analgesic properties as well .
Neuroactive Potential
Given its structural similarities to other neuroactive compounds, (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol may interact with neurotransmitter systems such as serotonin and dopamine. Computational modeling and in vitro assays are employed to predict its biological activity and therapeutic potential.
Research on Structure-Activity Relationships
The compound's unique structural features make it a candidate for studies focused on structure-activity relationships (SAR). These studies help elucidate how variations in chemical structure can influence biological activity, guiding the design of new therapeutics with enhanced efficacy and safety profiles.
Case Studies
Mechanism of Action
The mechanism of action of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes differentiate it from related intermediates and active pharmaceutical ingredients (APIs). Below is a detailed analysis:
Structural Analogues
- Dextromethorphan (D299445): Structure: Lacks the spirocyclopentane system and aminoethyl group. Contains a morphinan backbone with a methoxy group at the 3-position. Application: Directly used as an antitussive in cough medications, acting as an NMDA receptor antagonist and sigma-1 agonist . Key Difference: The target compound’s spiro architecture may confer distinct stereochemical properties, influencing synthetic pathways or metabolic stability compared to Dextromethorphan’s rigid morphinan core.
- rac-14-epi-Dextromethorphan (D299440): Structure: Epimer of Dextromethorphan, synthesized using the target compound as an intermediate.
- Thiophene-Containing Analogues (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol): Structure: Replace the naphthalen system with thiophene rings and lack spirocyclic motifs. Application: Primarily used in neuropharmacological research; thiophene groups may alter receptor binding or metabolic pathways compared to methoxy-substituted naphthalen derivatives .
Functional Group Analysis
- Cremer and Pople’s ring puckering coordinates suggest that such structural rigidity could enhance crystallinity or stability during synthesis .
- Aminoethyl Group: Facilitates further functionalization (e.g., amidation or salt formation), a critical feature in intermediate synthesis. This group is absent in Dextromethorphan and its direct analogs.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Synthesis Advantages : The spirocyclic structure of the target compound may simplify stereochemical control during rac-14-epi-Dextromethorphan synthesis, as spiro systems often reduce conformational ambiguity .
Biological Activity
The compound (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol, a spirocyclic compound, has garnered attention for its potential biological activities. This article summarizes its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its biological properties. Its molecular formula is CHNO, with a molecular weight of approximately 273.37 g/mol. The presence of the aminoethyl group and methoxy substitution is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest that the compound has potential anticonvulsant properties. It may act through modulation of neurotransmitter systems, particularly by influencing GABAergic activity.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects against oxidative stress and neurotoxicity. In vitro studies demonstrate that it can reduce reactive oxygen species (ROS) production in neuronal cells.
- Antidepressant-Like Effects : Behavioral studies in animal models indicate that the compound may exhibit antidepressant-like effects, potentially linked to serotonin modulation.
The biological activity of (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol is thought to involve:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and seizure activity.
- Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect neuronal integrity and function.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticonvulsant Activity
A study conducted on rodent models assessed the anticonvulsant effects of the compound through the maximal electroshock seizure test. Results indicated a significant reduction in seizure duration compared to control groups, suggesting efficacy in seizure management.
Study 2: Neuroprotective Effects
In vitro experiments using primary neuronal cultures demonstrated that treatment with the compound reduced ROS levels significantly when exposed to neurotoxic agents like glutamate. This suggests a protective role against excitotoxicity.
Study 3: Behavioral Assessment
In behavioral assays measuring depression-like behaviors in mice, administration of the compound resulted in increased locomotion and decreased immobility time in forced swim tests, indicating potential antidepressant-like effects.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anticonvulsant | Reduced seizure duration | Study 1 |
| Neuroprotective | Decreased ROS production | Study 2 |
| Antidepressant | Increased locomotion | Study 3 |
Q & A
Q. What statistical models are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) for IC50/EC50 determination. For non-monotonic responses, apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Toxicity data (e.g., LD50) should follow OECD guidelines, with Bayesian hierarchical models accounting for inter-species variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
